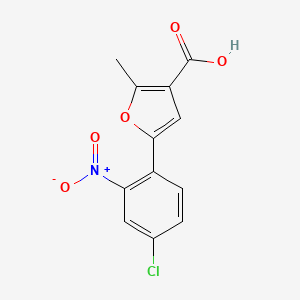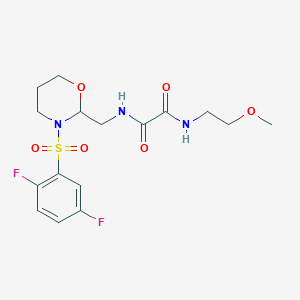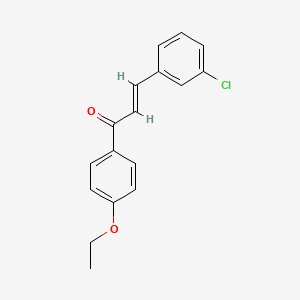![molecular formula C23H28N2O4S2 B2742791 (Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-71-3](/img/structure/B2742791.png)
(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “tert-butyl” indicates the presence of a tertiary butyl group, which is a carbon atom attached to three other carbon atoms. The “ethoxyethyl” part suggests an ether linkage in the molecule. The “methylsulfonyl” indicates a sulfonyl group (SO2) attached to a methyl group (CH3). The “benzo[d]thiazol-2(3H)-ylidene” part suggests the presence of a thiazole ring, which is a heterocyclic ring structure containing both sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzamide and thiazole portions of the molecule are likely to be planar due to the conjugated pi system. The tert-butyl group would add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Background: Organic light-emitting diodes (OLEDs) are widely used in displays, lighting, and other optoelectronic devices. Developing efficient, solution-processed OLEDs is a key goal in materials science.
Application: The compound’s tert-butyl groups enhance its solubility and reduce self-quenching of excitons in neat films. As a result, it serves as an excellent thermally activated delayed fluorescence (TADF) emitter for blue OLEDs. These OLEDs achieve record-high external quantum efficiencies (EQE) of 25.8% .
Stimuli-Responsive Gelation
Background: Gels formed by small molecules have applications in various fields, including drug delivery, tissue engineering, and oil spill cleanup. Stimuli-responsive gels can undergo reversible phase transitions in response to external cues.
Application: Tert-butylacetic acid-based amides, including our compound, have been explored for gelation of fuel oils and organic solvents. The tert-butyl group plays a crucial role in driving the assembly toward gelation .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c1-6-29-14-13-25-19-12-11-18(31(5,27)28)15-20(19)30-22(25)24-21(26)16-7-9-17(10-8-16)23(2,3)4/h7-12,15H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOLATVDPDJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)
![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)
![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)


![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)
